5-Methoxy-2-methyl-4-nitrobenzoic acid
CAS No.: 1401423-31-1
Cat. No.: VC8072214
Molecular Formula: C9H9NO5
Molecular Weight: 211.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1401423-31-1 |
|---|---|
| Molecular Formula | C9H9NO5 |
| Molecular Weight | 211.17 g/mol |
| IUPAC Name | 5-methoxy-2-methyl-4-nitrobenzoic acid |
| Standard InChI | InChI=1S/C9H9NO5/c1-5-3-7(10(13)14)8(15-2)4-6(5)9(11)12/h3-4H,1-2H3,(H,11,12) |
| Standard InChI Key | ZGKYHGDVUJUNOW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C(=O)O)OC)[N+](=O)[O-] |
| Canonical SMILES | CC1=CC(=C(C=C1C(=O)O)OC)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzoic acid backbone substituted with a methoxy (-OCH) group at the 5th position, a methyl (-CH) group at the 2nd position, and a nitro (-NO) group at the 4th position. This arrangement confers unique electronic and steric properties, influencing its reactivity and solubility. The carboxylic acid group at position 1 enhances its polarity, making it soluble in polar solvents like water and ethanol under basic conditions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 211.17 g/mol |
| CAS Number | 1401423-31-1 |
| Solubility | Soluble in polar solvents |
Synthesis and Production
Laboratory-Scale Synthesis
The primary synthetic route involves the hydrolysis of 5-methoxy-2-methyl-4-nitrobenzonitrile. A representative procedure entails heating a mixture of the nitrile precursor, acetic acid, water, and concentrated sulfuric acid at 120°C for 10 hours. The reaction proceeds via nitrile hydrolysis to the corresponding carboxylic acid, with sulfuric acid acting as both a catalyst and dehydrating agent:
Table 2: Optimal Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Reaction Time | 10 hours |
| Catalyst | Concentrated HSO |
| Solvent System | Acetic acid/water |
Industrial Manufacturing
Industrial production scales this process using continuous flow reactors to enhance yield and purity. Advanced separation techniques, such as crystallization or column chromatography, isolate the product with >95% purity. Process optimization focuses on minimizing byproducts like 5-methoxy-2-methyl-4-nitrobenzamide, which may form under incomplete hydrolysis.
Applications in Pharmaceutical and Chemical Research
Role as a Synthetic Intermediate
The compound’s nitro and carboxylic acid groups make it a precursor for pharmaceuticals, agrochemicals, and dyes. For example, reduction of the nitro group to an amine (-NH) enables the synthesis of anthranilic acid derivatives, which are key intermediates in nonsteroidal anti-inflammatory drugs (NSAIDs).
Drug Discovery Contributions
While direct therapeutic applications remain undocumented, structurally similar nitrobenzoic acids exhibit antimicrobial and anti-inflammatory activities. Researchers hypothesize that 5-methoxy-2-methyl-4-nitrobenzoic acid could serve as a scaffold for developing protease inhibitors or kinase modulators due to its electron-withdrawing nitro group, which enhances binding affinity to enzymatic active sites.
| Exposure Route | Response |
|---|---|
| Inhalation | Move to fresh air; seek medical attention if symptoms persist. |
| Skin Contact | Wash with soap and water; remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for 15 minutes; consult ophthalmologist. |
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